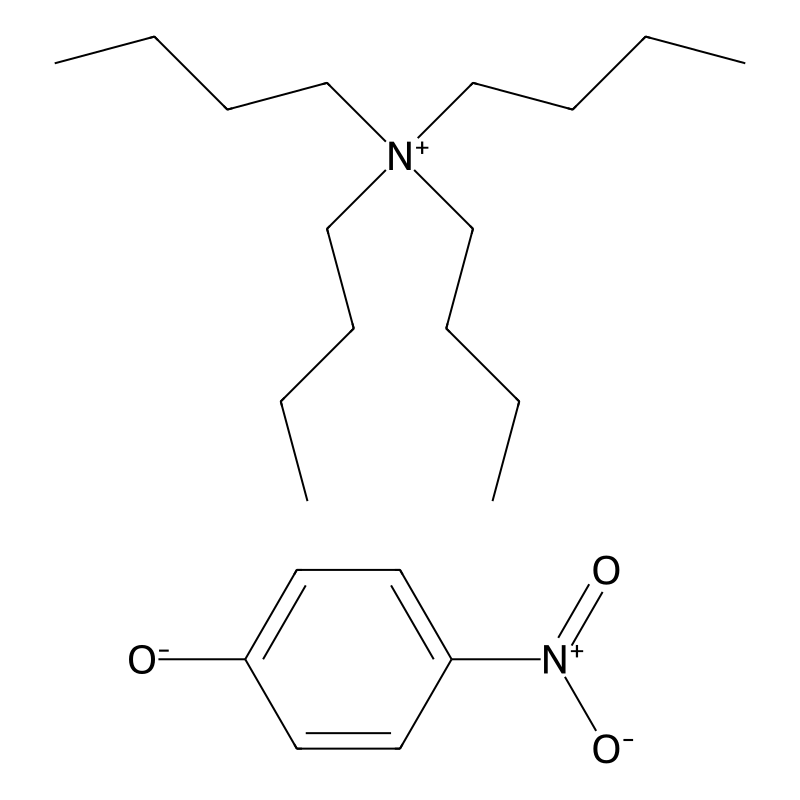

Tetrabutylammonium p-Nitrophenoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Activity Assays:

TBAP is a common substrate for enzyme activity assays, particularly those involving phosphatases. Phosphatases are enzymes that remove phosphate groups from molecules. In an assay, TBAP is cleaved by the phosphatase, releasing the p-nitrophenol molecule. p-Nitrophenol is yellow in its basic form and colorless in its acidic form. By measuring the change in absorbance of the solution at a specific wavelength (around 405 nm), researchers can quantify the enzymatic activity. Source: Sigma-Aldrich, "Tetrabutylammonium p-Nitrophenyl Phosphate Disodium Salt":

Phase Transfer Catalysis:

TBAP acts as a phase-transfer catalyst, facilitating the transfer of molecules between immiscible liquids, such as water and organic solvents. This allows reactions that wouldn't normally occur due to immiscibility to take place. TBAP's lipophilic (fat-loving) tetrabutylammonium cation helps transport polar (charged) molecules from the aqueous phase to the organic phase and vice versa. Source: Royal Society of Chemistry, "Phase transfer catalysis":

Ion-Pair Chromatography:

TBAP is used as an ion-pairing agent in ion-pair chromatography, a type of chromatography that separates charged molecules based on their interactions with ion-pairing reagents. By forming ion pairs with the analyte molecules, TBAP alters their retention time on the chromatographic column, allowing for better separation and analysis. Source: American Chemical Society, "What is Chromatography?":

Organic Synthesis:

TBAP finds use in various organic synthesis reactions due to its ability to act as a base, a nucleophile (electron donor), and a phase-transfer catalyst. It can be employed in reactions like deprotonation, alkylation, and acylation. Source: ScienceDirect, "Tetrabutylammonium p-nitrophenoxide":

Tetrabutylammonium p-Nitrophenoxide is a quaternary ammonium salt formed from tetrabutylammonium and p-nitrophenol. This compound is characterized by its strong basic properties, making it useful in various organic synthesis applications. It appears as a yellow crystalline solid and is soluble in polar organic solvents such as acetonitrile and methanol. The chemical structure can be represented as C₁₈H₂₄N₁O₂, with a molecular weight of approximately 288.39 g/mol. Its unique properties stem from the combination of the bulky tetrabutylammonium cation and the reactive p-nitrophenoxide anion, which enhances its utility in

In proteomics research, TBAP is often used to extract membrane proteins. Its lipophilic cation can interact with the hydrophobic regions of membrane proteins, promoting their solubility in organic solvents during extraction []. Additionally, TBAP can participate in protein precipitation protocols by altering protein-solvent interactions [].

Tetrabutylammonium p-Nitrophenoxide acts primarily as a strong base in organic chemistry, facilitating deprotonation reactions. It participates in nucleophilic substitution reactions, particularly in the context of S_N2 mechanisms. For instance, studies have shown that it can enhance the reactivity of p-nitrophenoxide ions in acetonitrile, leading to faster reaction rates compared to other counter-ions . The presence of tetrabutylammonium as a counter-ion stabilizes the transition state during these reactions, thereby influencing the kinetics significantly.

Tetrabutylammonium p-Nitrophenoxide can be synthesized through the reaction of tetrabutylammonium hydroxide with p-nitrophenol. The process typically involves the following steps:

- Preparation of Tetrabutylammonium Hydroxide: Tetrabutylammonium chloride is reacted with a strong base such as sodium hydroxide to form tetrabutylammonium hydroxide.

- Reaction with p-Nitrophenol: Tetrabutylammonium hydroxide is then mixed with p-nitrophenol under controlled conditions (e.g., temperature and solvent) to yield tetrabutylammonium p-Nitrophenoxide.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for research applications .

Tetrabutylammonium p-Nitrophenoxide finds extensive applications in organic synthesis and biochemical research:

- Organic Synthesis: Used as a strong base for deprotonation reactions and as a nucleophile in S_N2 reactions.

- Biochemical Research: Employed in enzyme assays and studies involving nucleophilic substitution mechanisms.

- Analytical Chemistry: Utilized as a reagent for detecting phenolic compounds due to its reactive nature .

Interaction studies involving tetrabutylammonium p-Nitrophenoxide have revealed insights into its behavior in various chemical environments. For instance, kinetic studies have shown that it can significantly alter the rate of nucleophilic substitution reactions when used as a counter-ion. These studies highlight its importance in understanding reaction mechanisms and optimizing conditions for synthetic pathways .

Several compounds share structural similarities with tetrabutylammonium p-Nitrophenoxide, each exhibiting unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Tetrabutylammonium Hydroxide | Quaternary Ammonium Base | Strong base used for deprotonation |

| Tetrabutylammonium Chloride | Quaternary Ammonium Salt | Commonly used ionic liquid |

| Benzyltrimethylammonium Chloride | Quaternary Ammonium Salt | Used in phase transfer catalysis |

| Triethylamine | Tertiary Amine | Acts as a weaker base compared to tetrabutylammonium salts |

Tetrabutylammonium p-Nitrophenoxide stands out due to its combination of strong basicity and reactivity as a nucleophile, making it particularly valuable in organic synthesis compared to other similar compounds . Its unique structure allows it to stabilize transition states effectively, enhancing reaction rates significantly.

Tetrabutylammonium p-nitrophenoxide is typically synthesized through direct salt metathesis reactions involving tetrabutylammonium salts and p-nitrophenol derivatives. The most common laboratory-scale approach involves the reaction of tetrabutylammonium bromide with p-nitrophenol in the presence of a suitable base [1] [2].

The standard laboratory synthesis utilizes tetrabutylammonium bromide as the quaternary ammonium source and p-nitrophenol as the phenoxide precursor [3] [1]. The reaction is typically conducted in polar aprotic solvents such as acetonitrile or methanol at temperatures ranging from 60-80°C [4] [1]. Potassium carbonate serves as an effective base for deprotonating the phenolic hydroxyl group, facilitating the formation of the desired quaternary ammonium phenoxide salt [4] [5].

Alternative laboratory methods employ tetrabutylammonium hydroxide as a direct base and quaternary ammonium source [4] [6]. This approach eliminates the need for additional base and can provide higher yields under optimized conditions. The reaction proceeds through acid-base neutralization, forming the target compound with water as the only byproduct [4] [6].

Reaction yields typically range from 85-95% under optimized laboratory conditions [1] [2]. The reaction time varies from 2-4 hours depending on temperature, solvent choice, and reagent concentrations [4] [1]. Temperature control is critical, as excessive heating can lead to decomposition of the quaternary ammonium salt or side reactions [1] [7].

Industrial Production Approaches

Industrial production of tetrabutylammonium p-nitrophenoxide employs scaled-up versions of laboratory methods with modifications to improve efficiency and reduce costs [8] [9]. The primary industrial approach utilizes continuous flow processes or large-batch reactors with enhanced mixing and temperature control [8] [10].

Phase transfer catalysis techniques are commonly employed in industrial settings to facilitate efficient mixing between aqueous and organic phases [11] [5]. This approach allows for the use of aqueous solutions of inorganic bases while maintaining the organic phase containing the quaternary ammonium component [12] [13].

Industrial processes typically operate at slightly higher temperatures (70-90°C) to accelerate reaction kinetics and reduce processing time [9] [14]. Reaction times in industrial settings range from 4-6 hours, accounting for the larger reaction volumes and mixing challenges [8] [9].

The industrial yield typically ranges from 80-90%, slightly lower than laboratory scales due to incomplete mixing and heat transfer limitations in large-scale operations [8] [15]. However, the economies of scale and continuous processing capabilities make industrial production economically viable [9] [10].

Solvent recovery and recycling systems are integral components of industrial processes to minimize waste and reduce operating costs [9] [14]. Aqueous/organic biphasic systems are preferred to facilitate easy separation of products and solvent recovery [16] [9].

Purification Techniques and Quality Control

Purification of tetrabutylammonium p-nitrophenoxide relies primarily on crystallization techniques due to the compound's favorable crystallization properties [1] [17]. Recrystallization from methanol/water mixtures or pure acetonitrile provides high-purity material with purities exceeding 98% [1] [2].

The recrystallization process involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [17] [18]. The choice of solvent system significantly affects crystal quality and purity. Methanol/water mixtures (typically 1:1 to 2:1 ratios) provide optimal solubility characteristics for effective purification [1] [17].

Column chromatography using silica gel can achieve purities exceeding 99% when ultra-high purity is required [17] [19]. The compound exhibits good separation characteristics on normal-phase silica with organic eluent systems [17] [19]. However, this method is typically reserved for analytical samples due to the cost and complexity of large-scale chromatographic purification [17].

Precipitation techniques using anti-solvents provide an efficient method for bulk purification [17] [18]. The addition of non-polar solvents such as diethyl ether or hexanes to polar solutions of the compound causes selective precipitation, removing polar impurities [17] [18].

Washing procedures with cold water or organic solvents effectively remove residual starting materials and inorganic salts [1] [17]. Multiple washing cycles with small volumes of cold solvent minimize product loss while maximizing impurity removal [17] [18].

Quality control protocols involve comprehensive analytical testing to ensure product specifications are met [1] [2]. Standard specifications include minimum purity of 98.0% by HPLC, melting point range of 143.0-147.0°C, and maximum water content of 5.0% [1] [2].

Analytical Verification Methods

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical method for purity determination of tetrabutylammonium p-nitrophenoxide [20] [21]. The standard HPLC method employs a C18 reversed-phase column with UV detection at wavelengths between 290-405 nm, corresponding to the absorption maximum of the p-nitrophenoxide chromophore [20] [21].

The mobile phase typically consists of methanol/water mixtures (45:55 to 50:50 v/v) containing tetrabutylammonium bromide as an ion-pairing agent [20] [21]. This ion-pair chromatography approach provides excellent separation of the target compound from potential impurities and degradation products [20] [21].

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of tetrabutylammonium p-nitrophenoxide [22] [23]. ¹H NMR analysis in DMSO-d₆ shows characteristic signals for the tetrabutylammonium cation (δ 0.9-3.2 ppm) and the p-nitrophenoxide anion (δ 6.8-8.2 ppm) [24] [23]. ¹³C NMR spectroscopy confirms the presence of all expected carbon environments [24] [23].

Melting point determination using capillary methods provides a rapid identity and purity assessment [1] [25]. Pure tetrabutylammonium p-nitrophenoxide exhibits a sharp melting point between 143.0-147.0°C [1] [2]. Broad melting ranges or depressed melting points indicate the presence of impurities [25] [7].

Mass spectrometry using electrospray ionization (ESI) in positive mode confirms the molecular weight and provides fragmentation patterns consistent with the expected structure [26] [24]. The molecular ion peak appears at m/z 380.57, corresponding to the calculated molecular weight [3] [24].

Elemental analysis (CHN) verifies the chemical composition, with acceptance criteria typically requiring agreement within ±0.4% of theoretical values [1] [25]. This analysis is particularly important for detecting inorganic impurities or incomplete reactions [25].

Infrared (IR) spectroscopy using KBr pellets identifies characteristic functional groups [19] [7]. Key absorption bands include aromatic C-H stretching (3000-3100 cm⁻¹), nitro group asymmetric and symmetric stretching (1520 and 1350 cm⁻¹), and C-O stretching of the phenoxide (1200-1300 cm⁻¹) [19] [7].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to the synthesis of tetrabutylammonium p-nitrophenoxide to reduce environmental impact and improve sustainability [27] [28]. Solvent-free or minimal solvent approaches eliminate the need for large volumes of organic solvents [27] [29].

Microwave-assisted synthesis provides rapid heating and reduced reaction times, leading to improved energy efficiency [27] [29]. This approach can reduce synthesis time from hours to minutes while maintaining or improving product yields [27] [29].

Water-based synthetic approaches utilize aqueous reaction media where possible, replacing organic solvents with environmentally benign water [27] [30]. Phase transfer catalysis techniques enable efficient reactions in aqueous/organic biphasic systems with minimal organic solvent usage [27] [28].

Mechanochemical synthesis using ball milling or grinding techniques can eliminate solvent requirements entirely [31] [29]. This approach involves mixing solid reactants under mechanical force to promote chemical reactions without liquid solvents [31] [29].

Recyclable catalyst systems reduce waste generation and improve process economics [32] [29]. Magnetically recoverable catalysts allow easy separation and reuse, minimizing catalyst waste [32] [33].

Renewable feedstock utilization, where possible, reduces dependence on petroleum-derived starting materials [28] [29]. Bio-based quaternary ammonium salts and renewable phenolic compounds can serve as green alternatives to traditional synthetic precursors [28] [29].

Process intensification through continuous flow chemistry improves atom economy and reduces waste generation [10] [28]. These systems provide better heat and mass transfer, enabling more efficient reactions with reduced byproduct formation [10] [28].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant